molecular formula C17H28F4O4 B14318357 Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester CAS No. 113435-70-4

Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester

Cat. No.: B14318357
CAS No.: 113435-70-4
M. Wt: 372.4 g/mol
InChI Key: HUPQWUBQMLAQGU-UHFFFAOYSA-N
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Description

Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester is a specialized organic compound with a unique structure that combines a dodecanoic acid backbone with a tetrafluoro-1-oxopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester typically involves the esterification of dodecanoic acid with 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester can undergo several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The fluorine atoms in the tetrafluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.

    Reduction: Dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial properties and its effects on biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester involves its interaction with biological membranes and enzymes. The fluorinated group can enhance the compound’s ability to penetrate cell membranes, while the ester bond can be hydrolyzed by esterases, releasing the active components. The molecular targets and pathways involved in its action are still under investigation, but its unique structure suggests potential interactions with lipid bilayers and membrane proteins.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic acid, ethyl ester: Similar ester structure but lacks the fluorinated group.

    Dodecanoic acid, 1,2,3-propanetriyl ester: A triester with different functional properties.

    Dodecanoic acid, 2,3-dihydroxypropyl ester: Contains hydroxyl groups instead of the fluorinated group.

Uniqueness

Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester is unique due to the presence of the tetrafluoro-1-oxopropoxy group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, hydrophobicity, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

113435-70-4

Molecular Formula

C17H28F4O4

Molecular Weight

372.4 g/mol

IUPAC Name

2-(2,3,3,3-tetrafluoropropanoyloxy)ethyl dodecanoate

InChI

InChI=1S/C17H28F4O4/c1-2-3-4-5-6-7-8-9-10-11-14(22)24-12-13-25-16(23)15(18)17(19,20)21/h15H,2-13H2,1H3

InChI Key

HUPQWUBQMLAQGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOC(=O)C(C(F)(F)F)F

Origin of Product

United States

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